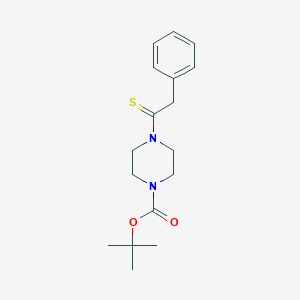

Tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate

Description

Tert-Butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyloxycarbonyl (Boc) protecting group at the 1-position and a 2-phenylethanethioyl substituent at the 4-position. Piperazine derivatives are widely utilized in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, making them valuable scaffolds for drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c1-17(2,3)21-16(20)19-11-9-18(10-12-19)15(22)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRDGLRAFCDVCQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=S)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-phenylethanethiol. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Carboxylic acid

Scientific Research Applications

Tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The piperazine ring and the thioether group are likely involved in binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The following table summarizes key structural analogs and their substituents:

Key Observations :

Physicochemical Properties and Stability

- Stability in Simulated Gastric Fluid: Analogs with oxazolidinone-triazole moieties (e.g., 1a and 1b in ) degrade in gastric fluid due to hydrolytic susceptibility of the oxazolidinone ring .

Solubility and Crystallinity :

Biological Activity

Tert-butyl 4-(2-phenylethanethioyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H24N2O2S

- Molecular Weight : 320.45 g/mol

- CAS Number : Not specifically listed in available databases, but related compounds can provide insights into its behavior.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The presence of the thioether and piperazine moieties allows for significant interactions with enzymes and receptors, potentially leading to the modulation of various signaling pathways.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with G-protein coupled receptors (GPCRs), influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that related piperazine derivatives possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. While specific data on this compound is limited, its structural analogs demonstrate significant efficacy against drug-resistant strains.

| Compound | Activity | Reference |

|---|---|---|

| Piperazine Derivative A | MRSA Inhibition | |

| Piperazine Derivative B | Broad-spectrum Antimicrobial |

Anticancer Potential

Preliminary investigations suggest that compounds with similar structures may exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.

Case Studies

-

Antimicrobial Efficacy Against MRSA :

A study evaluated the activity of a related piperazine derivative against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated potent bactericidal effects at low concentrations, suggesting that modifications to the piperazine structure can enhance antimicrobial properties . -

Cytotoxicity in Cancer Research :

Another investigation focused on the cytotoxic effects of piperazine derivatives on cancer cell lines. The study highlighted the ability of these compounds to induce apoptosis through mitochondrial pathways, indicating potential as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.